molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

Cat. No.: B605527
CAS No.: 1300690-48-5
M. Wt: 277.28 g/mol
InChI Key: SCMPXDBRMCTALZ-UHFFFAOYSA-N
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Description

AP-24600, also known as 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, is a bio-active chemical compound. It is primarily used for research purposes and is not intended for human consumption. The compound has a molecular formula of C16H11N3O2 and a molecular weight of 277.28 g/mol .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the kinase activity of both native BCR-ABL and the T315I mutant . The nature of these interactions involves the compound’s ability to skirt the increased bulk of the Ile315 side chain, thanks to its carbon-carbon triple bond linker .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to potently inhibit the proliferation of corresponding Ba/F3-derived cell lines . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the kinase activity of both native BCR-ABL and the T315I mutant, which could involve enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AP-24600 involves the reaction of 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl with 4-methylbenzoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of AP-24600 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: AP-24600 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

AP-24600 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

AP-24600 can be compared with other similar compounds, such as:

Uniqueness: AP-24600 is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXDBRMCTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300690-48-5
Record name AP-24600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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